(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Description
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Properties
IUPAC Name |
(2E)-2-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-5-22-12-6-7-13-14(8-12)23-16(20-13)19-10-11(9-18)15(21)17(2,3)4/h6-8,10H,5H2,1-4H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBHYVCFUFCIY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N/C=C(\C#N)/C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a synthetic compound with notable biological activity. Its structure includes a benzothiazole moiety, which is often associated with various pharmacological properties. This article reviews the biological activities of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H19N3O2S, with a molecular weight of 341.42 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating related benzothiazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethoxy group may enhance lipid solubility, facilitating membrane penetration and increasing antimicrobial efficacy.
Anticancer Properties
Research has shown that benzothiazole derivatives can act as potential anticancer agents. In vitro studies on similar compounds have revealed mechanisms involving apoptosis induction in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The ability of this compound to inhibit tumor growth is hypothesized to involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases. These interactions can lead to therapeutic applications in conditions like glaucoma and cancer.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against clinical isolates. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive bacteria, indicating strong potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Target Compound | 16 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro testing on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
| Treatment | IC50 (µM) | Cell Line |
|---|---|---|
| Control | - | MCF-7 |
| Target Compound | 25 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
